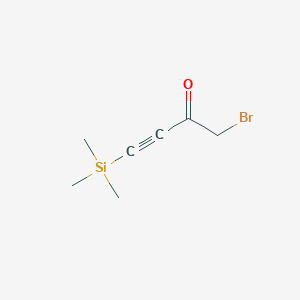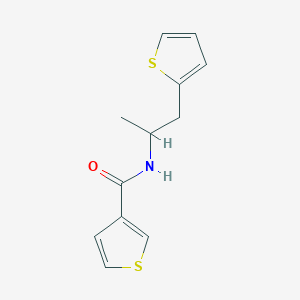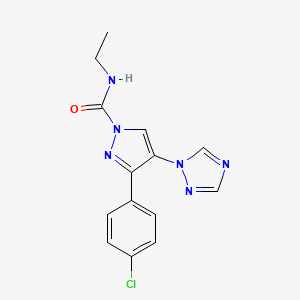
1-溴-4-(三甲基硅烷基)丁-3-炔-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one is an organosilicon compound that features a bromine atom, a trimethylsilyl group, and a butyne moiety
科学研究应用
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of silicon-containing polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Utilized in the synthesis of bioactive compounds and probes for studying biological processes.
作用机制
Target of Action
It’s known that this compound acts as a propargylating agent , which suggests that it may interact with various biological targets that have active sites susceptible to propargylation.
Mode of Action
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one is used for the alkylation of dianion of beta-keto esters at gamma-carbon . This interaction results in the formation of new carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of allenic alcohols and terminal conjugated enynes , it can be inferred that this compound may influence pathways involving these molecules.
Result of Action
Its role in the synthesis of allenic alcohols and terminal conjugated enynes suggests that it may influence the structure and function of molecules in which these groups are present.
Action Environment
It’s known that this compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the bromination of 4-(trimethylsilyl)-3-butyne-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of azides, ethers, or amines.
Addition: Formation of dibromo or dichloro derivatives.
Reduction: Formation of alkenes or alkanes.
相似化合物的比较
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: Similar in structure but lacks the butyne moiety.
4-(Trimethylsilyl)-3-butyne-2-one: Lacks the bromine atom but shares the butyne and trimethylsilyl groups.
Uniqueness
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one is unique due to the presence of both the bromine atom and the butyne moiety, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a broader range of chemical transformations compared to its analogs.
属性
IUPAC Name |
1-bromo-4-trimethylsilylbut-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXMRAOWTLDXNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433257-41-1 |
Source


|
| Record name | 1-bromo-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)


![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)

![2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)


